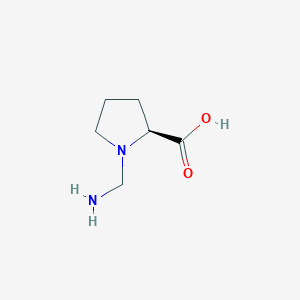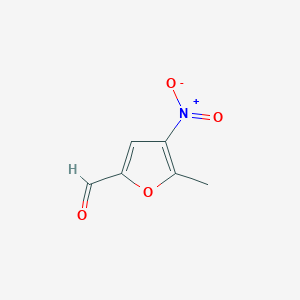
5-Methyl-4-nitrofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitrofuran-2-carbaldehyde is a heterocyclic organic compound belonging to the nitrofuran family. Nitrofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a furan ring substituted with a nitro group, a methyl group, and an aldehyde group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitrofuran-2-carbaldehyde typically involves the nitration of furfural derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be methylated to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration and methylation steps are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4-nitrofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: 5-Methyl-4-nitrofuran-2-carboxylic acid.
Reduction: 5-Methyl-4-aminofuran-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methyl-4-nitrofuran-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Methyl-4-nitrofuran-2-carbaldehyde involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, making it effective as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
5-Nitrofuran-2-carbaldehyde: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-furaldehyde: Lacks the nitro group, reducing its biological activity.
4-Nitrofuran-2-carbaldehyde: Lacks the methyl group, affecting its reactivity.
Uniqueness: 5-Methyl-4-nitrofuran-2-carbaldehyde is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and a potent compound in medicinal research .
Propriétés
Formule moléculaire |
C6H5NO4 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
5-methyl-4-nitrofuran-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3 |
Clé InChI |
CTOWOTVODWASGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


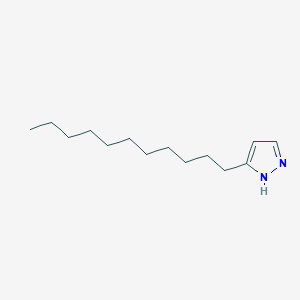
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
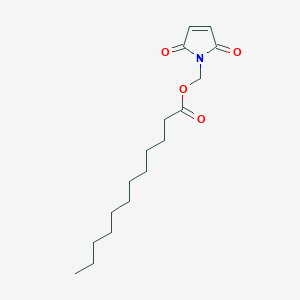
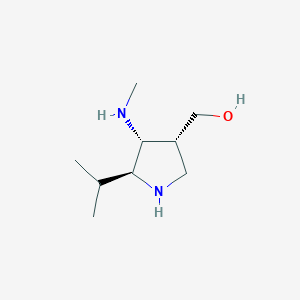
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
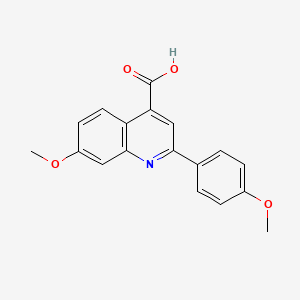

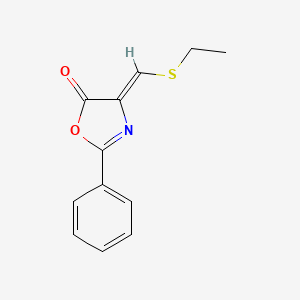
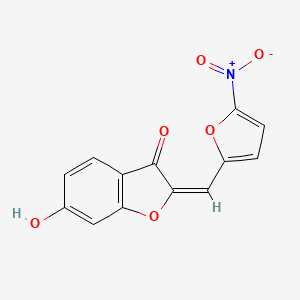
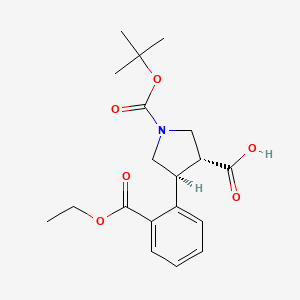
![(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12882886.png)
![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)

